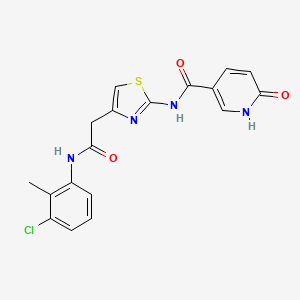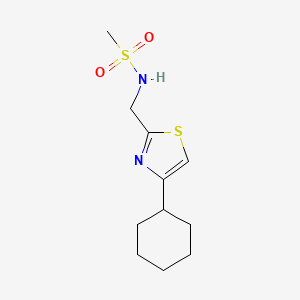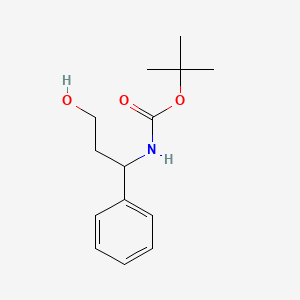![molecular formula C21H24N4O3 B2573338 N-(2-(1-méthyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)éthyl)-4-morpholinobenzamide CAS No. 2034378-99-7](/img/structure/B2573338.png)
N-(2-(1-méthyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)éthyl)-4-morpholinobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide is a complex organic molecule, known for its structural intricacies and significant potential in various fields of scientific research. This compound is characterized by its fused pyrrolo-pyridine ring system, morpholine moiety, and benzamide backbone, which collectively contribute to its unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide serves as a precursor for synthesizing other heterocyclic compounds and is used in studying reaction mechanisms and kinetics.
Biology
In biological research, this compound might be employed in studying enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Medicine
Its structural attributes make it a candidate for pharmaceutical development, particularly in designing drugs targeting specific enzymes or receptors.
Industry
Used in material science for developing advanced polymers and in the agrochemical industry as a potential intermediate for herbicides or pesticides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide typically involves multi-step organic reactions. One possible route includes:
Starting Materials: : The process may begin with commercially available starting materials like 1-methyl-1H-pyrrole-2,3-dione, pyridine derivatives, ethylamine, and 4-morpholinobenzoyl chloride.
Step-by-Step Synthesis
Formation of Pyrrolo[2,3-c]pyridine Core: : A condensation reaction between 1-methyl-1H-pyrrole-2,3-dione and a suitable pyridine derivative forms the core structure.
Attachment of Ethylamine Group: : This involves nucleophilic substitution, where ethylamine is introduced to form an ethyl linkage.
Benzamide Formation: : Reacting the intermediate with 4-morpholinobenzoyl chloride under suitable conditions, like the presence of a base (e.g., triethylamine), results in the final compound.
Industrial Production Methods
In industrial settings, the production of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide might utilize continuous flow reactors for enhanced yield and purity, ensuring rigorous control over reaction parameters like temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, such as:
Oxidation: : Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Possible reduction of the keto group to a hydroxyl group.
Substitution: : Electrophilic and nucleophilic substitutions are feasible on the aromatic ring and morpholine nitrogen.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or Jones reagent.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Conditions vary depending on the nature of the substituent and target site.
Major Products
The major products formed from these reactions include derivatives with varied substituents, leading to compounds with potentially novel properties and applications.
Mécanisme D'action
The precise mechanism of action for N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide can vary based on its application. Generally, it may:
Interact with Enzymes: : Binding to active sites, inhibiting enzyme activity.
Target Receptors: : Engaging with cellular receptors to modulate signaling pathways.
Molecular Targets and Pathways
It may target kinases, proteases, or GPCRs, influencing pathways related to cell growth, apoptosis, or neurotransmission.
Comparaison Avec Des Composés Similaires
Unique Aspects
Compared to other compounds with similar structures, it boasts unique reactivity due to the combined presence of a pyrrolo[2,3-c]pyridine core and morpholine ring, potentially offering enhanced binding affinity or specificity in biological systems.
Similar Compounds
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-methoxybenzamide: : Similar core structure but with a methoxy group.
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-aminobenzamide: : Substitution with an amino group on the benzamide.
This exploration highlights the versatility and potential of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide, spanning diverse fields from chemistry and biology to industrial applications. It stands as a testament to the intricate dance of atoms that fuels scientific discovery and innovation.
Propriétés
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-23-9-6-16-7-10-25(21(27)19(16)23)11-8-22-20(26)17-2-4-18(5-3-17)24-12-14-28-15-13-24/h2-7,9-10H,8,11-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVLGFZMWFQCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2573258.png)
![(1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2573259.png)
![7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2573262.png)
![N-[(4-fluorophenyl)methyl]-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2573263.png)
![N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2573264.png)
![2-ethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one](/img/structure/B2573265.png)
![N-(4-tert-butylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2573266.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2573268.png)





